molecular formula C18H16N2O5 B2458030 (E)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(furan-2-yl)acrylamide CAS No. 2035000-16-7

(E)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(furan-2-yl)acrylamide

Cat. No. B2458030
CAS RN: 2035000-16-7
M. Wt: 340.335
InChI Key: VKNKSZRCFRTJOP-CMDGGOBGSA-N
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Description

(E)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(furan-2-yl)acrylamide, also known as DOFAA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DOFAA is a derivative of furan-2-yl acrylamide and oxazolidinone, which are both known for their pharmacological properties.

Mechanism of Action

(E)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(furan-2-yl)acrylamide is believed to exert its pharmacological effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) that are involved in the inflammatory response. The compound also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxifying enzymes.
Biochemical and Physiological Effects:
(E)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(furan-2-yl)acrylamide has been shown to exhibit anti-inflammatory, antioxidant, and anticancer effects in preclinical studies. The compound has also been found to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

(E)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(furan-2-yl)acrylamide has several advantages for lab experiments, including its high purity and stability, which make it suitable for in vitro and in vivo studies. However, the compound's low solubility in water can pose a challenge for some experiments, and its toxicity at high concentrations needs to be carefully monitored.

Future Directions

Future research on (E)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(furan-2-yl)acrylamide could focus on its potential therapeutic applications in other diseases such as cardiovascular disease and diabetes. The compound's mechanism of action could also be further elucidated to identify new targets for drug development. Additionally, the development of new formulations of (E)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(furan-2-yl)acrylamide that improve its solubility and bioavailability could enhance its efficacy and safety in clinical settings.

Synthesis Methods

The synthesis of (E)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(furan-2-yl)acrylamide involves the condensation reaction between 2-(2,4-dioxooxazolidin-3-yl)-1-phenylethylamine and furan-2-yl acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The resulting product is purified using column chromatography to obtain (E)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(furan-2-yl)acrylamide in its pure form.

Scientific Research Applications

(E)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(furan-2-yl)acrylamide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. The compound has shown promising results in preclinical studies, and its efficacy and safety are being evaluated in clinical trials.

properties

IUPAC Name

(E)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5/c21-16(9-8-14-7-4-10-24-14)19-15(13-5-2-1-3-6-13)11-20-17(22)12-25-18(20)23/h1-10,15H,11-12H2,(H,19,21)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKNKSZRCFRTJOP-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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